ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound featuring a unique structure that combines a piperidine ring, a cycloheptathiophene core, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cycloheptathiophene Core: This step often starts with the cyclization of a suitable thiophene precursor under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperidine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the piperidine ring and the thiophene core may offer unique interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The piperidine ring could engage in hydrogen bonding or hydrophobic interactions, while the thiophene core might participate in π-π stacking or other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Lacks the piperidine moiety, making it less versatile in biological applications.
Ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Features a cyclopentathiophene core instead of a cycloheptathiophene core, which may alter its chemical reactivity and biological activity.
Uniqueness
The uniqueness of ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its combination of a piperidine ring and a cycloheptathiophene core. This structure provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H32N2O3S |
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Molecular Weight |
392.6 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H32N2O3S/c1-3-26-21(25)19-16-7-5-4-6-8-17(16)27-20(19)22-18(24)11-14-23-12-9-15(2)10-13-23/h15H,3-14H2,1-2H3,(H,22,24) |
InChI Key |
MYYREYNATUCYBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCN3CCC(CC3)C |
Origin of Product |
United States |
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